molecular formula C10H11FN4O3S B15218391 (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol

(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol

Cat. No.: B15218391
M. Wt: 286.29 g/mol
InChI Key: XNAQDSXVPVCTCS-QYYRPYCUSA-N
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Description

(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol is a complex organic compound that features a tetrahydrofuran ring substituted with a fluorine atom, a hydroxymethyl group, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Purine Derivative: This step may involve nucleophilic substitution reactions where the purine derivative is introduced.

    Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The purine derivative can be reduced under specific conditions to modify its functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Modified purine derivatives.

    Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

    Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.

Biology

    Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Antiviral Research: Explored for its potential antiviral properties, particularly against purine-utilizing viruses.

Industry

    Pharmaceutical Development: Used in the development of new pharmaceutical compounds with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Inhibit Enzyme Activity: By mimicking natural substrates and binding to the active site of enzymes.

    Modulate Receptor Function: By binding to receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(9H-purin-9-yl)tetrahydrofuran-3-ol: Lacks the mercapto group.

    (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-2-ol: Different position of the hydroxyl group.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.

    Mercapto Group: The mercapto group can enhance binding affinity to certain molecular targets.

Properties

Molecular Formula

C10H11FN4O3S

Molecular Weight

286.29 g/mol

IUPAC Name

9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H11FN4O3S/c11-5-4(1-16)18-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)19/h2-5,7,10,16-17H,1H2,(H,12,13,19)/t4-,5-,7-,10-/m1/s1

InChI Key

XNAQDSXVPVCTCS-QYYRPYCUSA-N

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)F)O

Origin of Product

United States

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